molecular formula C22H30N2O2 B079571 6-Piperidodihydromorphide CAS No. 13851-14-4

6-Piperidodihydromorphide

Cat. No. B079571
CAS RN: 13851-14-4
M. Wt: 354.5 g/mol
InChI Key: WUSHRDOYHRKYSL-ZKYZHAQMSA-N
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Description

6-Piperidodihydromorphide is a chemical compound that belongs to the opioid family. It is a derivative of morphine and has been found to have potent analgesic effects. In recent years, there has been a growing interest in this compound due to its potential use in pain management and its unique mechanism of action.

Scientific Research Applications

6-Piperidodihydromorphide has been extensively studied for its analgesic effects. It has been found to have a stronger analgesic effect than morphine and other opioids. This makes it a promising candidate for pain management in patients with chronic pain conditions. It has also been studied for its potential use in treating addiction and withdrawal symptoms in opioid-dependent individuals.

Mechanism Of Action

The mechanism of action of 6-Piperidodihydromorphide is similar to that of other opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. However, 6-Piperidodihydromorphide has been found to have a unique binding profile compared to other opioids. This may explain its stronger analgesic effects.

Biochemical And Physiological Effects

6-Piperidodihydromorphide has been found to have a range of biochemical and physiological effects. It produces a dose-dependent decrease in heart rate and blood pressure. It also produces respiratory depression, which can be a concern in clinical settings. Additionally, it has been found to have sedative effects and can cause drowsiness in patients.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Piperidodihydromorphide in lab experiments is its potency. It has been found to have a stronger analgesic effect than morphine and other opioids. This makes it a useful tool for studying pain pathways and developing new pain management strategies. However, its potency can also be a limitation. It can be difficult to determine the optimal dose for lab experiments, and there is a risk of overdose in animal models.

Future Directions

There are several future directions for research on 6-Piperidodihydromorphide. One area of interest is its potential use in treating addiction and withdrawal symptoms in opioid-dependent individuals. Another area of interest is its potential use in treating neuropathic pain, which is a common and difficult-to-treat type of chronic pain. Additionally, researchers may continue to study the unique binding profile of 6-Piperidodihydromorphide and develop new opioids with similar properties.
Conclusion
In conclusion, 6-Piperidodihydromorphide is a promising compound for pain management and addiction treatment. Its unique mechanism of action and strong analgesic effects make it a useful tool for scientific research. However, its potency and potential for respiratory depression must be carefully considered in clinical settings. Further research is needed to fully understand the potential applications of 6-Piperidodihydromorphide in pain management and addiction treatment.

Synthesis Methods

The synthesis of 6-Piperidodihydromorphide involves the reduction of morphine using hydrogen gas and a palladium catalyst. The reaction takes place in the presence of a piperidine reagent and produces a white crystalline powder. This method has been used successfully to produce large quantities of 6-Piperidodihydromorphide for research purposes.

properties

CAS RN

13851-14-4

Product Name

6-Piperidodihydromorphide

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-7-piperidin-1-yl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C22H30N2O2/c1-23-12-9-22-15-6-7-16(24-10-3-2-4-11-24)21(22)26-20-18(25)8-5-14(19(20)22)13-17(15)23/h5,8,15-17,21,25H,2-4,6-7,9-13H2,1H3/t15-,16-,17+,21-,22-/m0/s1

InChI Key

WUSHRDOYHRKYSL-ZKYZHAQMSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)N6CCCCC6

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N6CCCCC6

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N6CCCCC6

synonyms

4,5α-Epoxy-17-methyl-6α-piperidinomorphinan-3-ol

Origin of Product

United States

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